molecular formula C6H11F2N3O B13433857 (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide

Katalognummer: B13433857
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: IHNGDRZIEHEHPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Imidamide Formation: The final step involves the formation of the imidamide group through a reaction with hydroxylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline
  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
  • 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

Uniqueness

(Z)-2-(3,3-difluoropyrrolidin-1-yl)-N’-hydroxyacetimidamide stands out due to its unique combination of a difluoropyrrolidine ring and an imidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C6H11F2N3O

Molekulargewicht

179.17 g/mol

IUPAC-Name

2-(3,3-difluoropyrrolidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H11F2N3O/c7-6(8)1-2-11(4-6)3-5(9)10-12/h12H,1-4H2,(H2,9,10)

InChI-Schlüssel

IHNGDRZIEHEHPT-UHFFFAOYSA-N

Isomerische SMILES

C1CN(CC1(F)F)C/C(=N/O)/N

Kanonische SMILES

C1CN(CC1(F)F)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.